Bis-(1,3-dibutylbarbituric acid)trimethine oxonol

Description

Chemical Significance and Historical Development

This compound emerged in the late 20th century as part of a broader class of oxonol dyes initially developed for photographic applications. The transition of oxonol dyes from industrial uses to biological research was driven by their ability to act as membrane potential-sensitive probes. DiBAC4(3) specifically gained prominence due to its slow-response kinetics, which allow for stable and reproducible measurements of transmembrane voltage changes in eukaryotic cells.

Historically, the compound’s synthesis was motivated by the need for probes that could bypass mitochondrial accumulation—a limitation of earlier cationic dyes like carbocyanines. By incorporating dibutylbarbituric acid moieties, DiBAC4(3) achieved enhanced solubility in lipid membranes while maintaining a negative charge, ensuring exclusion from mitochondria. Its first documented use in high-throughput screening applications dates to the early 2000s, where it facilitated large-scale studies of ion channel modulators and cellular electrophysiology.

Structural Classification Within Oxonol Dyes

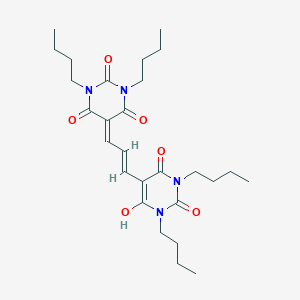

Oxonol dyes are characterized by an anionic polymethine backbone terminated by oxygen-containing heterocycles. DiBAC4(3) belongs to the bis-oxonol subclass, distinguished by two barbituric acid groups linked via a trimethine bridge. The structural formula of DiBAC4(3) is C27H40N4O6 , with each barbituric acid unit substituted with dibutyl groups at the 1 and 3 positions (Figure 1).

Table 1: Structural Comparison of DiBAC4(3) and Related Oxonol Dyes

| Property | DiBAC4(3) | DiSBAC2(3) |

|---|---|---|

| Core Heterocycle | Dibutylbarbituric acid | Diethylthiobarbituric acid |

| Polymethine Chain | Trimethine | Trimethine |

| Charge | Anionic | Anionic |

| Primary Application | Plasma membrane potential sensing | Mitochondrial membrane exclusion |

| Emission Maximum | 516 nm | 515 nm |

This structural configuration enables DiBAC4(3) to partition into lipid bilayers while remaining excluded from intracellular organelles, a critical feature for plasma membrane-specific measurements. The dibutyl substituents enhance lipophilicity, promoting stable membrane incorporation without disrupting native ion channel function.

Key Physicochemical Characteristics

DiBAC4(3) exhibits distinct spectral and thermodynamic properties that underpin its utility in biological assays. With an extinction coefficient of ≥90,000 M⁻¹cm⁻¹ at 490–496 nm in methanol, it demonstrates strong absorbance in the visible spectrum. Fluorescence emission peaks at 516 nm upon excitation at 513–519 nm, making it compatible with standard fluorescein detection channels.

Solubility and Stability :

- Solubility : Freely soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

- Storage : Stable at 2–8°C in powder form, with solutions requiring protection from light to prevent photodegradation.

Membrane Interaction Dynamics :

DiBAC4(3) operates via a Nernstian distribution mechanism. In depolarized cells, the dye accumulates intracellularly, binding to hydrophobic protein domains and exhibiting a fluorescence increase of ~1% per mV. Hyperpolarization reverses this process, leading to dye efflux and fluorescence attenuation. This response is temperature-dependent, with optimal sensitivity achieved between 25–37°C.

Table 2: Spectral and Thermodynamic Properties of DiBAC4(3)

| Parameter | Value |

|---|---|

| λₐᵦₛ (methanol) | 490–496 nm |

| λₑₓ (fluorescence) | 513–519 nm |

| λₑₘ (fluorescence) | 516 nm |

| Temperature Sensitivity | 1.5–2.0% ΔF/°C (20–37°C) |

| pKa | ~4.5 (dependent on solvent) |

A notable feature of DiBAC4(3) is its ability to induce persistent activation of large-conductance calcium-activated potassium (BK) channels at saturating concentrations (~30 μM). This effect, independent of calcium or β-subunit modulation, shifts the voltage dependence of BK channels by up to −300 mV, revealing novel gating mechanisms. Such properties underscore its dual role as both a diagnostic tool and a modulator of ion channel activity.

The compound’s SMILES string (CCCCN(C(N(CCCC)C1=O)=O)C(C1=C/C=C/C2C(N(CCCC)C(N(CCCC)C2=O)=O)=O)=O ) and InChI key (ATJCYSYHWGQAET-BUHFOSPRSA-N ) further reflect its complex stereochemistry, which is critical for interactions with membrane proteins. These structural attributes, combined with its tunable fluorescence, position DiBAC4(3) as a versatile probe in electrophysiological research.

Properties

Molecular Formula |

C27H40N4O6 |

|---|---|

Molecular Weight |

516.6 g/mol |

IUPAC Name |

1,3-dibutyl-5-[(E)-3-(1,3-dibutyl-4-hydroxy-2,6-dioxopyrimidin-5-yl)prop-2-enylidene]-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C27H40N4O6/c1-5-9-16-28-22(32)20(23(33)29(26(28)36)17-10-6-2)14-13-15-21-24(34)30(18-11-7-3)27(37)31(25(21)35)19-12-8-4/h13-15,32H,5-12,16-19H2,1-4H3/b14-13+ |

InChI Key |

VIOJNMVMOZPCTD-BUHFOSPRSA-N |

Isomeric SMILES |

CCCCN1C(=C(C(=O)N(C1=O)CCCC)/C=C/C=C2C(=O)N(C(=O)N(C2=O)CCCC)CCCC)O |

Canonical SMILES |

CCCCN1C(=C(C(=O)N(C1=O)CCCC)C=CC=C2C(=O)N(C(=O)N(C2=O)CCCC)CCCC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis-(1,3-dibutylbarbituric acid)trimethine oxonol typically involves the following steps:

Preparation of 1,3-dibutylbarbituric acid: This is synthesized by reacting barbituric acid with butyl bromide in the presence of a base such as potassium carbonate.

Formation of the trimethine bridge: The next step involves the condensation of two molecules of 1,3-dibutylbarbituric acid with a suitable aldehyde, such as formaldehyde, under acidic conditions to form the trimethine bridge.

Oxonol formation: The final step is the oxidation of the intermediate product to form the oxonol dye.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or continuous flow reactors: These are used to ensure consistent reaction conditions and high yield.

Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Bis-(1,3-dibutylbarbituric acid)trimethine oxonol can undergo oxidation reactions, which are crucial for its function as a dye.

Substitution: The compound can participate in substitution reactions, particularly at the barbituric acid moieties.

Common Reagents and Conditions

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate, are used in the oxidation

Biological Activity

Bis-(1,3-dibutylbarbituric acid)trimethine oxonol, commonly referred to as DiBAC4(3), is a fluorescent dye extensively used in biological research, particularly for assessing cell viability and membrane potential. This article provides a comprehensive overview of its biological activity, including its mechanisms, applications, and relevant case studies.

- Chemical Formula : C₁₇H₂₃N₄O₄

- Molecular Weight : 341.39 g/mol

- CAS Number : 670363-83-6

DiBAC4(3) is characterized by its ability to change fluorescence intensity in response to the membrane potential of cells, making it a valuable tool for studying cellular processes.

DiBAC4(3) operates primarily as a membrane potential-sensitive probe . It enters cells and binds to intracellular proteins or membranes. The fluorescence emitted by DiBAC4(3) increases with cell depolarization and decreases upon repolarization. This property allows researchers to monitor changes in membrane potential in real-time, providing insights into cellular excitability and viability.

Applications in Research

- Cell Viability Assessment : DiBAC4(3) is used to evaluate bacterial viability by differentiating between live and dead cells based on membrane integrity. Studies have shown that the dye exhibits significantly more intense staining of killed cells compared to live ones, making it suitable for flow cytometric analysis of bacterial cultures .

- Antibiotic Efficacy Studies : In research assessing the bactericidal effects of antibiotics, DiBAC4(3) has been employed alongside other fluorescent dyes to monitor cellular responses. For instance, a study demonstrated that DiBAC4(3) could effectively indicate antibiotic-induced damage in various bacterial strains, revealing different fluorescence responses that correlate with cell viability .

- Investigating Membrane Dynamics : DiBAC4(3) has been utilized to study the effects of calcium ions on hemoglobin distribution within red blood cells (RBCs). It was found that alterations in membrane-bound hemoglobin fractions were linked to changes in calcium levels, highlighting the dye's role in understanding cellular mechanisms involving ion transport .

Study 1: Bacterial Viability Assessment

In a study published in FEMS Microbiology Letters, researchers evaluated the effectiveness of DiBAC4(3) as an indicator of bacterial viability across various genera. The results indicated that the dye could successfully differentiate between live and dead bacterial cells following treatment with heat or bactericidal antibiotics. The findings emphasized the utility of DiBAC4(3) in rapid viability assessments using flow cytometry .

Study 2: Antibiotic-Induced Damage

Another significant study assessed the impact of different antibiotics on clinical isolates using DiBAC4(3). The researchers found that while the dye effectively indicated cell damage, it sometimes overestimated nonviable populations compared to traditional plating methods. This discrepancy highlighted the importance of using multiple methods for accurate viability assessments .

Comparative Data Table

| Study | Objective | Findings | |

|---|---|---|---|

| FEMS Microbiology Letters (1995) | Evaluate bacterial viability | DiBAC4(3) stained killed cells more intensely than live ones | Effective for rapid viability assessment |

| Antibiotic Efficacy Study (1999) | Assess antibiotic-induced damage | DiBAC4(3) indicated cell damage but overestimated nonviable counts | Use alongside other methods for accuracy |

Scientific Research Applications

Cell Viability Assessment

Overview:

DiBAC4(3) is primarily used to assess cell viability by distinguishing between live and dead cells based on membrane potential. When cells depolarize, the dye enters the cells, leading to an increase in fluorescence.

Case Studies:

- In a study evaluating bacterial viability, DiBAC4(3) was tested on various bacterial strains to determine its efficacy as a viability indicator. The results indicated that the dye provided significantly more intense staining of killed cells compared to viable ones, demonstrating its reliability for flow cytometric assessments of bacterial viability .

- Another investigation focused on hyperthermophilic archaea, where DiBAC4(3) enabled the rapid discrimination of viable cells through fluorescence microscopy. This method allowed for the isolation of single viable cells from mixed populations .

Antibiotic Effect Monitoring

Overview:

DiBAC4(3) is instrumental in monitoring the effects of antibiotics on bacteria. The dye's ability to provide rapid feedback on cell viability makes it an ideal candidate for assessing antibiotic efficacy.

Case Studies:

- A study assessed the effects of various antibiotics on Escherichia coli using DiBAC4(3) in conjunction with flow cytometry. The findings revealed that flow cytometry results indicated higher viable counts compared to traditional colony-forming unit (CFU) assays, highlighting the dye's sensitivity and speed in monitoring bacterial responses to antibiotic treatments .

- Research demonstrated that DiBAC4(3) could rapidly assess the sensitivity of Aeromonas salmonicida to gentamicin, showcasing its utility in real-time monitoring of bacterial responses to antimicrobial agents .

Membrane Potential Studies

Overview:

DiBAC4(3) serves as a valuable tool for studying membrane potentials in various cell types due to its sensitivity to changes in membrane polarization.

Case Studies:

- Research has characterized the dynamic fluorescence properties of DiBAC4(3) in smooth muscle cells, revealing its responsiveness to potassium ion-induced changes in membrane potential. This study provided insights into the kinetics of dye interactions with cellular components during membrane potential alterations .

- In another application, DiBAC4(3) was utilized to probe membrane fields and assess mitochondrial membrane potentials, demonstrating its versatility across different biological systems .

Flow Cytometry Applications

Overview:

The use of DiBAC4(3) in flow cytometry has revolutionized how researchers analyze cell populations based on viability and physiological states.

Case Studies:

- A comprehensive evaluation highlighted DiBAC4(3)'s effectiveness as a flow cytometric indicator for bacterial viability across multiple strains. The study confirmed that the dye could differentiate live from dead cells with high accuracy, making it an essential tool for microbiological research .

- The dye's application extends beyond bacteria; it has also been employed in mammalian cell studies, where it aids in understanding cellular responses under various experimental conditions .

Summary Table of Applications

Comparison with Similar Compounds

Structural Analogs: Other Oxonol Dyes

Oxonol dyes share a barbituric acid backbone but differ in methine chain length and substituents, altering their spectral properties and applications.

Key Differences :

- Trimethine vs. Pentamethine : Longer chains (e.g., diBA(5)C4) increase lipid solubility and binding kinetics, making them more suitable for specific ion transport studies .

- Spectral Properties: Trimethine oxonol (DiBAC4(3)) emits at 540 nm (excitation 480 nm) , while pentamethine variants may shift emission spectra.

Functional Analogs: Voltage-Sensitive Dyes

Key Findings :

Complementary Probes in Multiparametric Assays

DiBAC4(3) is often paired with dyes assessing membrane integrity or intracellular states.

Research Insight :

- In antifungal studies, DiBAC4(3) detected LL-37 peptide-induced depolarization in Candida albicans, while PI confirmed membrane rupture .

- Multiparametric flow cytometry using DiBAC4(3) and PI revealed graded metabolic stress in Bifidobacterium under bile salt exposure .

Data Tables

Table 1: Comparative Performance of DiBAC4(3) and diBA(5)C4

Table 2: Fluorescence Properties of Voltage-Sensitive Dyes

| Dye | Excitation (nm) | Emission (nm) | Δψp Sensitivity |

|---|---|---|---|

| DiBAC4(3) | 480 | 540 | 50–100 mV |

| Di-4-ANEPPS | 488 | 620 | 1–10 mV |

| WW781 | 490 | 520 | N/A |

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for using Bis-(1,3-dibutylbarbituric acid)trimethine oxonol (DiBAC4(3)) in bacterial viability assessment via flow cytometry?

- Methodological Answer : DiBAC4(3) is a membrane potential-sensitive dye that accumulates in depolarized cells, emitting fluorescence proportional to membrane damage. For viability assays:

- Prepare bacterial suspensions in buffer (e.g., PBS) at ~10⁶ CFU/mL.

- Add DiBAC4(3) at 0.1–1.0 µg/mL and incubate for 10–30 minutes in the dark.

- Analyze using flow cytometry with excitation at 488 nm and emission detection at 515–545 nm.

- Validate with live/dead controls (e.g., propidium iodide for membrane integrity) to distinguish depolarized vs. permeabilized cells .

Q. How does DiBAC4(3) compare to other oxonol dyes (e.g., bis-(1,3-diethylthiobarbituric acid)trimethine oxonol) in monitoring microbial metabolic activity?

- Methodological Answer : DiBAC4(3) exhibits higher specificity for depolarized membranes due to its dibutyl substituents, which enhance lipid bilayer partitioning. In contrast, thiobarbituric acid derivatives (e.g., bis-(1,3-diethylthiobarbituric acid)trimethine oxonol) may interact with sulfur-rich cellular components, complicating signal interpretation. Comparative studies should include parallel staining with alternative dyes (e.g., carbocyanines) and validate via fluorescence microscopy .

Advanced Research Questions

Q. What strategies resolve contradictory data when using DiBAC4(3) to assess antibiotic-induced bacterial membrane depolarization?

- Methodological Answer : Contradictions often arise from:

- Concentration-dependent toxicity : High DiBAC4(3) concentrations (>5 µg/mL) may artificially depolarize membranes. Titrate dye levels using kill curves with untreated controls.

- Time-dependent fluorescence quenching : Prolonged incubation (>45 minutes) can lead to dye aggregation. Optimize incubation times via kinetic assays.

- Cross-reactivity with extracellular components : Filter-sterilize buffers to remove particulates that bind oxonols. Confirm results with complementary methods (e.g., ATP bioluminescence assays) .

Q. How can DiBAC4(3) be integrated into multiparametric flow cytometry panels to study bacterial stress responses?

- Methodological Answer : Combine DiBAC4(3) with:

- DNA stains (e.g., SYTO9) to correlate membrane potential with cell cycle status.

- Reactive oxygen species (ROS) probes (e.g., H2DCFDA) to assess oxidative stress.

- pH-sensitive dyes (e.g., pHrodo) to monitor intracellular acidification.

- Use spectral unmixing or sequential gating to avoid fluorescence overlap. Validate with single-stain controls and computational compensation tools .

Q. What experimental design considerations are critical for using DiBAC4(3) in real-time monitoring of bacterial biofilms?

- Methodological Answer :

- Biofilm matrix interference : Pre-treat biofilms with DNase I (10 U/mL) or dispersin B to degrade extracellular DNA/polysaccharides that trap oxonols.

- Flow cell vs. static assays : In flow systems, maintain laminar flow to prevent dye washout; in static assays, use confocal microscopy with Z-stack imaging to quantify spatial heterogeneity.

- Calibration curves : Generate standard curves using planktonic cells of known viability to normalize biofilm data .

Data Analysis and Validation

Q. How should researchers statistically analyze flow cytometry data generated with DiBAC4(3) to account for population heterogeneity?

- Methodological Answer :

- Use clustering algorithms (e.g., k-means, t-SNE) to segment subpopulations based on fluorescence intensity.

- Apply non-parametric tests (e.g., Mann-Whitney U) for skewed distributions.

- Normalize data to internal controls (e.g., unstained cells) and report median fluorescence intensity (MFI) ± interquartile range.

- Replicate experiments across biological triplicates to ensure robustness .

Q. What validation methods confirm that DiBAC4(3) fluorescence accurately reflects membrane potential in Gram-negative vs. Gram-positive bacteria?

- Methodological Answer :

- Gram-negative : Use ionophores (e.g., carbonyl cyanide m-chlorophenyl hydrazone, CCCP) to collapse membrane potential and verify fluorescence increase.

- Gram-positive : Pre-treat with EDTA (1 mM) to permeabilize the cell wall, ensuring dye access to the membrane.

- Cross-validate with potentiometric dyes (e.g., JC-1) and electrophysiological measurements (e.g., patch-clamp) .

Synthesis and Modification

Q. What synthetic routes are reported for modifying the barbituric acid core of DiBAC4(3) to enhance photostability?

- Methodological Answer :

- Trifluoromethyl substitution : Replace butyl groups with trifluoromethyl moieties at the 1,3-positions to reduce dye bleaching.

- Methine chain elongation : Extend the trimethine bridge to pentamethine to shift excitation/emission maxima, minimizing overlap with autofluorescence.

- Purify derivatives via reverse-phase HPLC (C18 column, acetonitrile/water gradient) and confirm structures via NMR (¹H, ¹³C) and high-resolution mass spectrometry .

Theoretical Frameworks

Q. How does the Nernst equation inform the interpretation of DiBAC4(3) fluorescence in bacterial membrane potential studies?

- Methodological Answer :

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.